

Spectroscopic Data for 5-(2-lodophenyl)-5oxovaleronitrile: A Technical Overview

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Compound of Interest		
Compound Name:	5-(2-lodophenyl)-5-oxovaleronitrile	
Cat. No.:	B137274	Get Quote

A comprehensive search for specific experimental spectroscopic data (NMR, IR, MS) for **5-(2-lodophenyl)-5-oxovaleronitrile** did not yield publicly available datasets. Therefore, this guide provides a foundational understanding of the expected spectroscopic characteristics of this molecule and the general experimental protocols for acquiring such data. This information is intended to support researchers in the characterization of this and structurally related compounds.

Predicted Spectroscopic Data

While specific experimental data is unavailable, the expected spectral characteristics can be predicted based on the chemical structure of **5-(2-lodophenyl)-5-oxovaleronitrile**.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.9 - 7.2	Multiplet	4H	Aromatic protons (iodophenyl group)
~ 3.1	Triplet	2H	-CH ₂ - adjacent to carbonyl
~ 2.6	Triplet	2H	-CH ₂ - adjacent to nitrile
~ 2.1	Quintet	2H	Central -CH2-



Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~ 198	Carbonyl Carbon (C=O)
~ 140 - 128	Aromatic Carbons (iodophenyl group)
~ 119	Nitrile Carbon (C≡N)
~ 92	Aromatic Carbon attached to Iodine (C-I)
~ 40	-CH ₂ - adjacent to carbonyl
~ 28	Central -CH2-
~ 16	-CH ₂ - adjacent to nitrile

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~ 2245	C≡N (Nitrile)
~ 1685	C=O (Aromatic Ketone)
~ 3100 - 3000	C-H (Aromatic)
~ 2950 - 2850	C-H (Aliphatic)
~ 1580, 1470	C=C (Aromatic)
~ 750	C-I (Aryl lodide)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
299	[M] ⁺ (Molecular Ion)
204	[M - C ₄ H ₄ CN] ⁺
127	[1]+
77	[C ₆ H ₅] ⁺



Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **5-(2-lodophenyl)-5-oxovaleronitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-tonoise ratio.
 - Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.



- KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or pure KBr pellet).
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

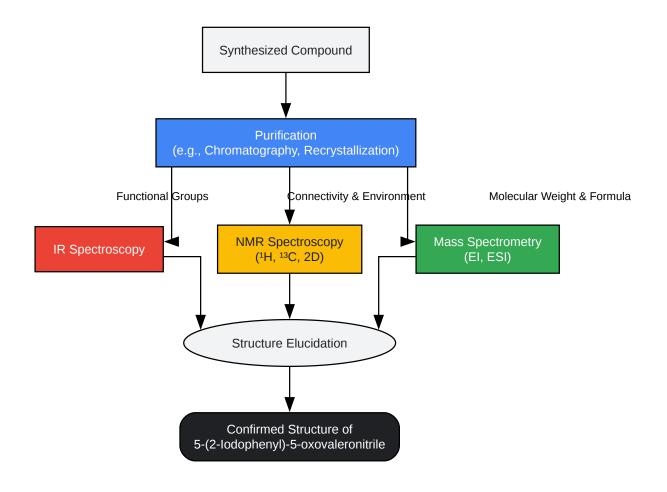
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This method is useful for identifying the molecular ion and characteristic fragmentation patterns.
 - ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecules ([M+H]+) or other adducts. This is a softer ionization technique that often keeps the molecular ion intact.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel organic compound.





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• To cite this document: BenchChem. [Spectroscopic Data for 5-(2-Iodophenyl)-5-oxovaleronitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137274#spectroscopic-data-nmr-ir-ms-for-5-2-iodophenyl-5-oxovaleronitrile]

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